molecular formula C18H14Cl2N2O3 B3009414 1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-53-8

1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B3009414
CAS No.: 341966-53-8
M. Wt: 377.22
InChI Key: WTKFDYZWLOGBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C18H14Cl2N2O3 and its molecular weight is 377.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Activity of Derivatives: Derivatives of imidazolidinetrionylsaccharin, including 1-[(2,4-Dichlorophenyl)methyl] variant, have been synthesized for biological testing. These derivatives exhibit various biological activities, including potential plant response, insecticidal, and fungicidal properties (Jung et al., 2003).
  • Imidazolidinetrione Derivatives: The synthesis and characterization of imidazolidinetrione derivatives, including 1-[(2,4-Dichlorophenyl)methyl] variant, are a part of research programs focusing on pharmacologically and agrochemically important imidazolidines (Lee et al., 2010).
  • Antibacterial Applications: Some derivatives have shown potential as antibacterial agents. Specifically, compounds like 1-aryl-2-methylthio-imidazolines have been evaluated for their antimicrobial activities, indicating their utility in medicinal chemistry (Sztanke et al., 2006).

Biological and Pharmacological Research

  • Pharmacological Activity: Research has identified certain imidazolidine derivatives, including those with a 1-(4-chlorophenyl) substituent, as exhibiting significant pharmacological activity, particularly antinociceptive and serotonergic effects (Matosiuk et al., 2005).
  • Spectrometric Study for Antiepileptic Application: Derivatives of imidazolidine-2,4-dione have been studied spectrometrically for applications in antiepileptic drugs, indicating the compound's relevance in neurological disorders (Al-Nuzal et al., 2022).
  • Aldose Reductase Inhibitors: Spiro[imidazolidine-quinazoline] derivatives have been tested for inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting a potential application in diabetes management (Yamagishi et al., 1992).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-11-2-4-12(5-3-11)9-21-16(23)17(24)22(18(21)25)10-13-6-7-14(19)8-15(13)20/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFDYZWLOGBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.